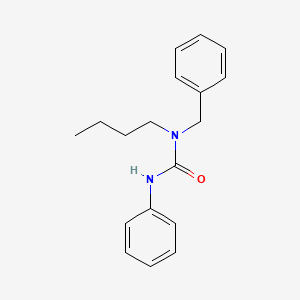

N-Benzyl-N-butyl-N'-phenylurea

説明

N-Benzyl-N-butyl-N'-phenylurea (CAS Reg. No. 87291-11-0) is a substituted urea derivative with the molecular formula C₁₈H₂₂N₂O. It features a central urea backbone (-NH-C(=O)-NH-) modified by a benzyl group (N-benzyl), a butyl chain (N-butyl), and a phenyl substituent (N'-phenyl). This compound is utilized in synthetic chemistry and materials science, though its specific applications are less documented compared to structurally related urea/thiourea derivatives .

特性

CAS番号 |

87291-11-0 |

|---|---|

分子式 |

C18H22N2O |

分子量 |

282.4 g/mol |

IUPAC名 |

1-benzyl-1-butyl-3-phenylurea |

InChI |

InChI=1S/C18H22N2O/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |

InChIキー |

XYSIADNGRMHABQ-UHFFFAOYSA-N |

SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

正規SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

他のCAS番号 |

87291-11-0 |

製品の起源 |

United States |

類似化合物との比較

Substituted ureas and thioureas are widely studied for their structural diversity and functional properties. Below is a systematic comparison of N-Benzyl-N-butyl-N'-phenylurea with key analogues.

Structural Analogues: Substituent Variations

Table 1: Molecular Features of Selected Urea/Thiourea Derivatives

Physicochemical and Functional Differences

Substituent Effects on Solubility and Stability The butyl chain in this compound enhances lipophilicity compared to N-Benzoyl-N'-phenylurea, which has a polar benzoyl group. This difference influences solubility: the former is more soluble in organic solvents, while the latter forms stable crystals via N–H···O hydrogen bonds . Thiourea vs. Urea: Replacing the carbonyl oxygen with sulfur (e.g., in N-Benzoyl-N′-4-cyanophenylthiourea) increases molecular polarity and redox activity, as evidenced by cyclic voltammetry studies .

Biological and Functional Relevance Antimicrobial Activity: Thiourea derivatives like N-Benzoyl-N′-4-cyanophenylthiourea exhibit notable antimicrobial properties due to electron-withdrawing groups (e.g., nitro, cyano), which enhance reactivity . In contrast, this compound lacks documented bioactivity, likely due to its bulky alkyl/aryl groups reducing target specificity. Pharmaceutical Impurities: Phenylethylacetylurea (from ) is a known impurity in barbiturate synthesis, highlighting the role of simpler urea derivatives in drug quality control .

Crystallographic and Hydrogen-Bonding Patterns

- N-Benzoyl-N'-phenylurea forms a layered crystal structure stabilized by N–H···O interactions (D···A = 2.634 Å), whereas this compound’s structure remains uncharacterized in the provided evidence. The bulky benzyl/butyl groups likely disrupt hydrogen-bonding networks, favoring amorphous phases .

Detection and Analysis

- Chromatographic Methods : Phenylurea pesticides (e.g., chlorotoluron) are detected via ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). Substituents like halogens or nitro groups influence fragmentation pathways, a principle applicable to analyzing this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。